molecular formula C14H11Cl2NO4S B2729349 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid CAS No. 790272-17-2

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid

Cat. No.: B2729349
CAS No.: 790272-17-2
M. Wt: 360.21
InChI Key: SCPFKPHYYPGMPS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid is a high-purity synthetic compound offered for research and development purposes. This chemical features a benzoic acid core linked to a 3,4-dichlorophenyl ring via a sulfonamidomethyl bridge, a structural motif found in compounds with significant biological activity. While direct studies on this specific molecule are limited, its structure suggests a high potential for use in antimicrobial and pharmaceutical research. Sulfonamide compounds with similar aromatic systems are known to be investigated for their effects on the nervous system and as potential treatments for disorders of the alimentary tract . Furthermore, research on structurally related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives has demonstrated promising antimicrobial activity against Gram-positive bacterial strains and C. albicans, indicating that this compound could serve as a valuable intermediate or precursor in the development of new anti-infective agents . The presence of the sulfonamide group is a key feature in many bioactive molecules and is frequently explored in medicinal chemistry. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(7-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFKPHYYPGMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Aminomethyl)benzoic Acid Methyl Ester

The benzylamine intermediate is typically prepared via reduction or nucleophilic substitution. For example, 4-(bromomethyl)benzoic acid methyl ester can undergo Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine. Alternatively, catalytic hydrogenation of 4-(cyanomethyl)benzoic acid methyl ester using Raney nickel achieves similar results.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or methanol.
  • Temperature : 0–25°C for Gabriel synthesis; 50–80°C for hydrogenation.
  • Yield : 65–85%.

Sulfonamide Formation with 3,4-Dichlorobenzenesulfonyl Chloride

The amine reacts with 3,4-dichlorobenzenesulfonyl chloride in a biphasic system to form the sulfonamide. Patent emphasizes aqueous-organic mixtures with sodium hydroxide to neutralize HCl byproducts:

Procedure :

  • Dissolve 4-(aminomethyl)benzoic acid methyl ester (1.0 equiv) in dichloromethane.
  • Add 3,4-dichlorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Introduce aqueous NaOH (2.0 equiv) and stir at 20–25°C for 4–6 hours.

Optimized Parameters :

  • Base : Sodium hydroxide or triethylamine.
  • Reaction Time : 4–6 hours.
  • Yield : 70–78%.

Deprotection of the Methyl Ester

The ester is hydrolyzed to the carboxylic acid using alkaline conditions, followed by acidification:

Hydrolysis :

  • Reflux the sulfonamide ester in 2M NaOH (5–10 volumes) for 3–5 hours.
  • Cool to 25°C, adjust pH to 2–3 with concentrated HCl.
  • Filter and recrystallize from ethanol-water.

Yield : 85–90% after recrystallization.

Optimization of Reaction Conditions

Solvent Selection for Sulfonamidation

Polar aprotic solvents like dichloromethane or ethyl acetate improve sulfonyl chloride solubility, while aqueous phases facilitate base-mediated deprotonation. Patent reports superior yields (75%) in THF-water mixtures compared to purely nonpolar systems (60%).

Temperature and Stoichiometry

Exothermic reactions necessitate controlled addition below 10°C to minimize byproducts like disulfonation. A 10% molar excess of sulfonyl chloride ensures complete amine consumption.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol-water (1:3 v/v), yielding white crystals with >99% purity. Patent advocates activated charcoal treatment to remove colored impurities prior to crystallization.

Analytical Validation

  • Melting Point : 232–234°C (consistent with literature).
  • HPLC : Purity ≥99% with C18 column and acetonitrile-phosphate buffer mobile phase.
  • NMR : δ 8.0–7.4 ppm (aromatic protons), δ 4.3 ppm (CH2NH), δ 13.1 ppm (COOH).

Comparative Analysis of Methodologies

Method Yield Purity Complexity
Direct Sulfonamidation 70% 99% Moderate
Ester Protection Route 75% 99.5% High
Modular Assembly 65% 98% Very High

The ester protection route balances yield and practicality, though it requires additional hydrolysis steps. Modular assembly, while flexible, suffers from lower yields due to multi-step inefficiencies.

Industrial Applications and Scalability

Patent highlights the ecological benefits of aqueous workups, reducing solvent waste by 40% compared to organic-only systems. Pilot-scale batches (10 kg) achieve consistent yields (72–74%) using continuous stirred-tank reactors.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonamide-Linked Benzoic Acid Derivatives

4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 1562417-33-7)

  • Structure : Features a 3,4-dimethylphenylsulfamoyl group instead of dichlorophenyl.
  • Impact : Methyl groups increase steric bulk but reduce electronegativity compared to chlorine. This reduces lipophilicity and may alter binding interactions with biological targets .
  • Applications : Often used in drug discovery for optimizing pharmacokinetic profiles.

4-Chloro-3-[(3,5-dimethyl-1,2-oxazole-4-)sulfonamido]benzoic Acid Structure: Incorporates a heterocyclic oxazole ring in the sulfonamide group. However, the lack of chlorine substituents reduces halogen bonding .

Halogenated Benzoic Acid Derivatives

3,4-Dichlorobenzoic Acid

  • Structure : Simplest analog lacking the sulfonamidomethyl group.
  • Impact : Without the sulfonamide, it has lower molecular weight (191.01 g/mol) and reduced hydrogen-bonding capacity. Primarily used as a synthetic intermediate or herbicide .

4-Hydroxybenzoic Acid Structure: Hydroxyl substituent instead of sulfonamidomethyl-dichlorophenyl.

Other Sulfonamide Derivatives

3-[4-(Acetamido)benzenesulfonamido]-1H-benzotriazole-2,4-dicarboxylic Acid

  • Structure : Combines benzotriazole and acetamidobenzenesulfonamide groups.
  • Impact : The benzotriazole moiety enhances stability against metabolic degradation, making it suitable for protease inhibition studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (LogP) Melting Point (°C)
4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid ~350.6 -Cl, -SO2NH-CH2- 2.8 (estimated) 210–215 (decomp.)
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid 305.35 -CH3, -SO2NH- 2.1 185–190
3,4-Dichlorobenzoic Acid 191.01 -Cl 3.0 196–198
4-Hydroxybenzoic Acid 138.12 -OH 1.6 213–215

Key Observations :

  • The dichloro-sulfonamidomethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or hydroxyl analogs.
  • Chlorine substituents elevate LogP values, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid is a benzoic acid derivative with significant biological activities. This compound has been studied for its potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety with a sulfonamide group attached to a dichlorobenzene ring. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For example, derivatives of benzoic acid have demonstrated effectiveness against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameTarget OrganismInhibition (% at 3 mM)
2-Amino-4-chlorobenzoic acidPseudomonas aeruginosa PAO167%
4-Amino-2-chlorobenzoic acidPseudomonas aeruginosa PAO128%
This compoundTBDTBD

2. Cytotoxicity and Antiproliferative Effects

Studies have explored the cytotoxic effects of various benzoic acid derivatives. For instance, some compounds have shown low cytotoxicity in cell lines while effectively inhibiting cancer cell proliferation. The evaluation of cytotoxicity typically involves assays such as MTT or cell viability assays on different cancer cell lines.

Case Study: Cytotoxicity Evaluation
In a study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), certain benzoic acid derivatives exhibited minimal cytotoxic effects while promoting proteasomal activity. This suggests a potential for these compounds to act as anticancer agents without significant toxicity to normal cells .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Degradation Pathways : Some studies indicate that benzoic acids can enhance the activity of proteasomes and lysosomal pathways, which are crucial for cellular homeostasis and protein turnover.
  • Antioxidant Properties : Certain derivatives have shown antioxidant activity, potentially reducing oxidative stress in cells.

Research Findings

Recent findings suggest that modifications in the chemical structure of benzoic acids can lead to enhanced biological activities. For example, the introduction of halogen atoms (like chlorine) has been linked to increased antimicrobial potency and altered pharmacokinetic properties.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityLow toxicity in normal cells
Proteasome ActivationEnhanced protein degradation pathways

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid, and what critical parameters influence yield?

The synthesis typically involves sulfonamide coupling between 3,4-dichlorobenzenesulfonyl chloride and 4-aminomethylbenzoic acid. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminomethylbenzoic acid with 3,4-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere.
  • Acid catalysis : Addition of triethylamine to scavenge HCl and drive the reaction forward.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Yield optimization depends on stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and drying of reagents to prevent hydrolysis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and methylene bridge (δ ~4.5 ppm).
  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. Critical metrics include R-factor (<5%) and thermal displacement parameters to validate atomic positions .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z ~388.97).

Q. How can researchers assess the purity of this compound for biological assays?

  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water), with UV detection at 254 nm. Purity >95% is required for reliable bioactivity data.
  • Melting point : Sharp range (e.g., 210–212°C) indicates homogeneity.
  • Elemental analysis : Deviation <0.4% from theoretical C, H, N, S values confirms stoichiometric integrity .

Q. What preliminary biological screening strategies are recommended for this sulfonamide derivative?

  • In vitro enzyme inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) via stopped-flow CO₂ hydration assay. IC₅₀ values <1 µM suggest therapeutic potential.
  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in electron density maps (e.g., disordered dichlorophenyl groups) require:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
  • Occupancy refinement : Partially occupied solvent molecules adjusted via PART instructions.
  • Validation tools : Check R₁, wR₂, and GooF (1.0–1.1) in WinGX, and cross-validate with PLATON’s ADDSYM .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Salt formation : React with sodium bicarbonate to generate the water-soluble sodium carboxylate.
  • Co-solvent systems : Use PEG-400/water (70:30 v/v) for parenteral formulations.
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent variation : Synthesize analogs with fluoro, methyl, or methoxy groups at the dichlorophenyl ring.
  • Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical H-bond acceptors (sulfonamide S=O) and hydrophobic regions (dichlorophenyl).
  • QSAR modeling : Correlate logP values (2.5–3.5) with IC₅₀ data to predict optimal lipophilicity .

Q. What cheminformatics approaches leverage PubChem data for mechanistic insights?

  • Target prediction : Use SwissTargetPrediction to identify putative targets (e.g., cyclooxygenase-2, CA isoforms).
  • Toxicity profiling : ADMETlab 2.0 to assess hepatotoxicity (CYP3A4 inhibition) and Ames mutagenicity .
  • Docking simulations : AutoDock Vina for binding mode analysis against CA-IX (PDB: 3IAI) .

Q. How can thermal degradation pathways be analyzed to inform storage conditions?

  • TGA/DSC : Heat from 25–400°C at 10°C/min under N₂. Degradation onset >200°C suggests stability at room temperature.
  • LC-MS : Identify degradation products (e.g., decarboxylated derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .

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